molecular formula C16H21NO4 B309431 Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Cat. No. B309431
M. Wt: 291.34 g/mol
InChI Key: KLZBJSNVLBIJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate, also known as propylparaben, is a chemical compound that is widely used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. It is a member of the paraben family, which are esters of para-hydroxybenzoic acid. Propylparaben is derived from para-hydroxybenzoic acid and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten involves its ability to disrupt the cell membrane of microorganisms, leading to their death. It also inhibits the growth and reproduction of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Propylparaben has been found to have low toxicity and is generally considered safe for use in food, cosmetics, and pharmaceuticals. However, there have been concerns about its potential endocrine-disrupting effects, as it has been shown to mimic the activity of estrogen in some studies. Further research is needed to fully understand the potential health effects of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.

Advantages and Limitations for Lab Experiments

Propylparaben is a widely used preservative in lab experiments due to its effectiveness against a wide range of microorganisms. It is also relatively inexpensive and easy to obtain. However, its potential endocrine-disrupting effects may limit its use in certain experiments, particularly those involving hormonal assays.

Future Directions

1. Further research is needed to fully understand the potential health effects of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten, particularly its potential endocrine-disrupting effects.
2. Alternative preservatives should be explored to reduce the potential risks associated with the use of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.
3. The development of more effective and targeted antimicrobial agents could reduce the reliance on preservatives such as Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.
4. The use of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten in food and cosmetics should be carefully monitored to ensure its safe use and to minimize potential risks to human health.
5. The potential environmental impacts of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten should be studied, particularly its potential accumulation in water sources and its effects on aquatic organisms.

Synthesis Methods

The synthesis of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten involves the reaction of para-hydroxybenzoic acid with propyl alcohol and para-cyclopentylcarbonyl chloride in the presence of a catalyst, such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate.

Scientific Research Applications

Propylparaben has been extensively studied for its use as a preservative in various industries. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. In the pharmaceutical industry, Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten is used to preserve the stability and efficacy of drugs. It is also used in cosmetics to prevent the growth of bacteria and fungi, which can cause spoilage and degradation of the product.

properties

Product Name

Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

propyl 5-(cyclopentanecarbonylamino)-2-hydroxybenzoate

InChI

InChI=1S/C16H21NO4/c1-2-9-21-16(20)13-10-12(7-8-14(13)18)17-15(19)11-5-3-4-6-11/h7-8,10-11,18H,2-6,9H2,1H3,(H,17,19)

InChI Key

KLZBJSNVLBIJDV-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.